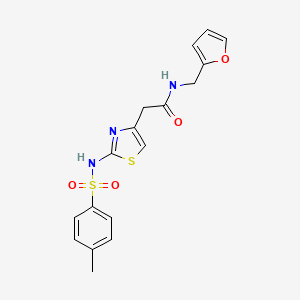
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, commonly known as FMTA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMTA is a thiazole-based compound that has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Carcinogenicity Studies
Research has investigated the carcinogenicity of compounds similar to N-(furan-2-ylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide. For example, a study explored the carcinogenic potential of several 5-nitrofurans with heterocyclic substituents, including compounds related to the furan ring. These compounds induced various types of tumors in animal models, indicating the importance of evaluating the carcinogenic risk of such chemicals (Cohen et al., 1975).
Antifibrotic and Anticancer Activities
Amino(imino)thiazolidinone derivatives, which are structurally related to the compound , have been synthesized and their antifibrotic and anticancer activities evaluated. The study found that while some compounds reduced the viability of fibroblasts, they did not exhibit anticancer effects, highlighting the specificity of these compounds' actions (Kaminskyy et al., 2016).
Heteroaromatic Decarboxylative Rearrangements
Investigations into furan-2-ylmethyl compounds have included studies on their behavior in decarboxylative Claisen rearrangement reactions. Such research is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Craig et al., 2005).
Anticonvulsant Activities
Research has been conducted on alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives, related to the compound , for their potential anticonvulsant properties. These studies contribute to the understanding of the medicinal applications of such compounds (Kohn et al., 1993).
Phosphoinositide 3-kinase/mTOR Dual Inhibitors
Research on compounds incorporating 6,5-heterocycles, similar to the structure of this compound, has explored their potential as dual inhibitors of phosphoinositide 3-kinase and mammalian target of rapamycin (PI3K/mTOR), indicating their possible application in cancer therapy (Stec et al., 2011).
Antiamoebic Activities
Furan-thiazolidinone hybrids have shown promising antiamoebic activities in studies, suggesting their potential application in treating amoebic infections (Ansari et al., 2016).
Antimicrobial Agents
Several studies have synthesized and evaluated various derivatives of this compound for their antimicrobial properties, contributing to the search for new therapeutic agents (Darwish et al., 2014).
COVID-19 Drug Research
Recent studies have explored the potential of sulfonamide derivatives, structurally related to the compound , as COVID-19 drugs. This research is part of the ongoing efforts to find effective treatments for the coronavirus pandemic (Fahim & Ismael, 2021).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c1-12-4-6-15(7-5-12)26(22,23)20-17-19-13(11-25-17)9-16(21)18-10-14-3-2-8-24-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVLGUNCIIHSNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2581299.png)
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(3-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581300.png)

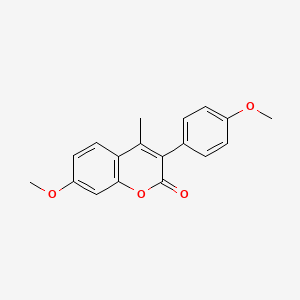
![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2581305.png)
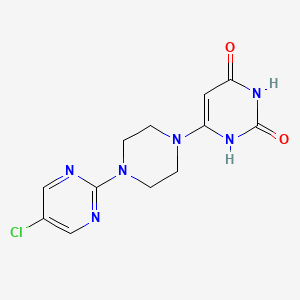
![2-(3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/no-structure.png)
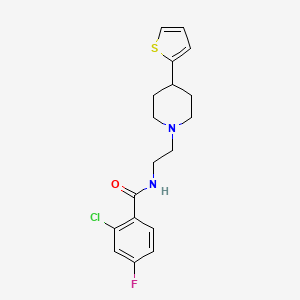
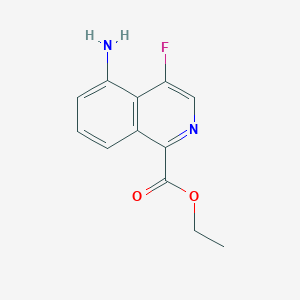
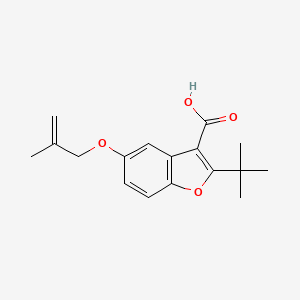
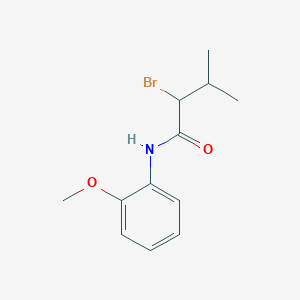
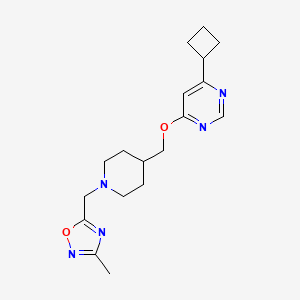
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2581320.png)
![N-(4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2581322.png)